N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a chlorine atom at the 4-position, a thiophene-2-carboxamide group, and a dimethylaminopropyl side chain. The hydrochloride salt enhances its solubility and stability, a common strategy in pharmaceutical development .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS2.ClH/c1-20(2)9-5-10-21(16(22)14-8-4-11-23-14)17-19-15-12(18)6-3-7-13(15)24-17;/h3-4,6-8,11H,5,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWQONXWYVBJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by diverse research findings and data.
Synthesis
The synthesis of thiophene-based compounds often involves various chemical reactions to introduce specific functional groups that enhance biological activity. For instance, the synthesis of derivatives containing benzothiazole moieties has been shown to yield compounds with significant antiproliferative effects against cancer cell lines. The compound in focus can be synthesized through a multi-step process involving the reaction of thiophene derivatives with appropriate amines and halogenated benzothiazoles.
Anticancer Activity
Several studies have evaluated the anticancer properties of thiophene and benzothiazole derivatives. The compound exhibits notable antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116) cells. In vitro assays have demonstrated that compounds derived from similar scaffolds show IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound X | MCF7 | 5.38 | |
| Compound Y | HCT116 | 4.45 | |
| N-(4-Chloro...) | MCF7 | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activities. Research indicates that thiophene derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is thought to enhance membrane permeability, contributing to increased antibacterial efficacy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | |
| Bacillus subtilis | TBD |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound may interfere with critical signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
- Antibacterial Mechanism : The interaction with bacterial membranes and potential inhibition of key enzymes involved in cell wall synthesis have been proposed as mechanisms for its antibacterial activity.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins associated with disease processes, further validating its therapeutic potential .
Case Studies
Case studies involving similar compounds highlight the importance of structural modifications in enhancing biological activity. For example, a study on benzothiazole derivatives demonstrated that halogen substitutions significantly improved their anticancer efficacy .
Scientific Research Applications
The compound is part of a broader class of benzothiazole derivatives known for their diverse biological activities. Research indicates that compounds with a benzothiazole structure exhibit anticancer , antibacterial , and antifungal properties. The following sections detail specific applications in these areas.
Anticancer Applications
- Mechanism of Action : Benzothiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. For instance, studies have demonstrated that related compounds can effectively target human cancer cell lines such as HeLa and MCF-7, showing IC50 values in the low micromolar range .
-
Case Studies :
- A study involving a series of benzothiazole derivatives reported that certain compounds exhibited selective inhibition against carbonic anhydrases associated with tumor growth, suggesting potential for targeted cancer therapy .
- Another investigation highlighted the synthesis of new thiazole and thiophene derivatives containing the benzothiazole moiety, which were screened for anticancer activity against various cell lines, yielding promising results .
Antimicrobial Activity
- In vitro Studies : The compound has been evaluated for its antibacterial activity against gram-positive bacteria, including Staphylococcus aureus. Results indicated significant antimicrobial effects, particularly when combined with other moieties to enhance efficacy .
- Broader Implications : The structural versatility of benzothiazole derivatives allows for modifications that can improve their antimicrobial potency. Research into similar compounds has shown that small changes in structure can lead to substantial increases in activity against resistant bacterial strains .
Medicinal Chemistry Applications
The compound's structural features make it a candidate for further development in medicinal chemistry:
- Bioisosterism : The amide functional group present in the compound plays a crucial role in drug design due to its ability to mimic other functional groups while maintaining biological activity. This characteristic is essential for optimizing pharmacokinetic profiles and enhancing therapeutic effectiveness .
- Synthesis of Derivatives : Ongoing research focuses on synthesizing derivatives of this compound to explore improved biological activities and reduced toxicity profiles. For example, modifications at the thiophene ring or the dimethylamino group could yield compounds with enhanced selectivity and potency against specific targets .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis | Effective against HeLa and MCF-7 cell lines; potential as a targeted therapy |
| Antimicrobial | Activity against gram-positive bacteria | Significant effects noted; potential for development against resistant strains |
| Medicinal Chemistry | Role of amide group in drug design; synthesis of derivatives | Structural modifications can enhance efficacy and reduce toxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, molecular properties, and synthetic strategies.
Core Scaffold and Functional Group Variations
Key Observations :
- Core Heterocycles: The target compound’s benzothiazole core differs from quinoline () and pyridine () scaffolds. Benzothiazoles are known for enhanced electron-withdrawing properties and metabolic stability compared to quinolines .
- Substituent Effects: The 4-chloro group on the benzothiazole may increase lipophilicity and receptor-binding affinity compared to hydroxylated quinolines (e.g., 4-OH in ) .
- Side Chains: The dimethylaminopropyl group in the target compound is structurally similar to tertiary amine side chains in but lacks cyclic amines (e.g., pyrrolidine in ), which could influence pharmacokinetics .
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target’s expected strong carbonyl absorption (thiophene carboxamide) .
- NMR Trends: Tertiary amine protons (e.g., dimethylamino groups) typically resonate at δ 2.2–3.0 ppm in DMSO-d₆, as seen in and .
- Mass Spectrometry : The target’s molecular ion peak would likely appear near m/z 400–450 (M+H)+, comparable to compounds in .
Pharmacological and Stability Considerations
- Hydrochloride Salts : The target’s hydrochloride form, like compounds in , likely improves aqueous solubility and shelf life compared to neutral analogs .
- Structural Analogues: Quinoline-based carboxamides () may exhibit similar logP values (~2–3) but differ in bioavailability due to the benzothiazole’s rigidity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole derivative with a thiophene-carboxamide intermediate. For example, chloroacetyl chloride can react with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to isolate the product . Key parameters include temperature control (20–25°C) and stoichiometric ratios to minimize byproducts. Yield optimization may require iterative adjustments to solvent polarity and reaction time.
Q. How is the compound characterized structurally and chemically?
- Methodological Answer : Characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For benzothiazole analogs, NMR signals for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (IR ~1650–1700 cm⁻¹) are critical. Elemental analysis (C, H, N, S, Cl) validates purity, while X-ray crystallography may resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity. For kinase inhibition studies, employ fluorescence-based enzymatic assays with ATP analogs. Dose-response curves (IC₅₀ calculations) should include positive controls (e.g., staurosporine) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors. Triangulate data using orthogonal methods:
- Compare results across multiple cell lines (e.g., HEK293 vs. HeLa).
- Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays.
- Replicate findings in ex vivo models (e.g., tissue explants) to confirm relevance .
Q. What strategies improve the compound’s metabolic stability in vivo?
- Methodological Answer : Introduce trifluoromethyl groups or modify the dimethylamino-propyl chain to reduce CYP450-mediated oxidation. Pharmacokinetic studies in rodents can guide structural tweaks:
- Measure plasma half-life (t½) and bioavailability (F%) via LC-MS.
- Use molecular docking to predict interactions with metabolic enzymes (e.g., CYP3A4) .
Q. How do variations in the benzothiazole substituents affect target selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Synthesize analogs with halogen (Cl, F) or methoxy substitutions at the 4-position of benzothiazole.
- Test against a kinase panel (e.g., 50 kinases) to map selectivity profiles.
- Statistical analysis (e.g., hierarchical clustering) identifies substituents correlating with specificity .
Methodological Considerations
- Comparative Analysis : Use methods from political science (e.g., controlled comparison) to contrast synthetic pathways or biological activities .
- Ethical Assessments : Ensure compliance with institutional guidelines for animal studies, including 3R principles (Replacement, Reduction, Refinement) .
Key Research Gaps
- Mechanistic Studies : Lack of data on off-target effects in in vivo models.
- Formulation Challenges : Poor aqueous solubility limits preclinical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
